![molecular formula C23H25N3O6S B2554892 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-56-0](/img/structure/B2554892.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The compound belongs to a class of molecules that have been synthesized as analogs to potent antitumor benzo[c]phenanthridine alkaloids, such as nitidine and fagaronine. These analogs, including various quino[1,2-c]quinazolinium derivatives, are of interest for their potential antitumor activities. The synthesis of these compounds involves complex chemical reactions, aiming to explore their structural and functional analogies to known antitumor agents (Phillips & Castle, 1980).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which may include structural similarities to the compound , were synthesized and evaluated for their in vitro antitumor activity. These compounds have shown promising broad-spectrum antitumor activity, indicating the potential utility of quinazolinone derivatives in cancer treatment research. Some of these compounds exhibited potency nearly 1.5–3.0-fold more potent compared with positive controls against various cancer cell lines, highlighting the importance of the quinazolinone scaffold in medicinal chemistry (Al-Suwaidan et al., 2016).
Biological Activity
The structural features of quinazolinone derivatives, including those with sulfanyl substituents, have been explored for their biological activities. Various substituted benzoquinazolinones have been synthesized, demonstrating significant cytotoxicity against cancer cell lines. The introduction of amino- and sulfanyl-derivatives into the benzoquinazolinone framework has led to compounds with notable anticancer activities, emphasizing the therapeutic potential of these molecules in the development of new anticancer agents (Nowak et al., 2015).
Molecular Docking Studies
Molecular docking studies of quinazolinone analogues, including 3-benzyl-4(3H)quinazolinone derivatives, have been conducted to evaluate their interaction with biological targets such as enzymes involved in cancer progression. These studies help in understanding the molecular basis of their antitumor activity and guide the design of more potent and selective anticancer drugs. The docking methodology has shown that certain derivatives exhibit binding modes similar to known inhibitors, supporting their potential as therapeutic agents (Al-Suwaidan et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. This intermediate is then reacted with 2-(2-aminoethyl)-1,3-dioxolane to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane. The dioxolane ring is then opened using hydrochloric acid to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid. This intermediate is then reacted with 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "thionyl chloride", "2-(2-aminoethyl)-1,3-dioxolane", "hydrochloric acid", "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid" ], "Reaction": [ "3,4-dimethoxyphenylacetic acid + thionyl chloride → 3,4-dimethoxyphenylacetyl chloride", "3,4-dimethoxyphenylacetyl chloride + 2-(2-aminoethyl)-1,3-dioxolane → N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane", "N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetyl-1,3-dioxolane + HCl → N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid", "N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetic acid + 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid → N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide" ] } | |
CAS番号 |
688054-56-0 |
製品名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
分子式 |
C23H25N3O6S |
分子量 |
471.53 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C23H25N3O6S/c1-29-17-6-5-14(10-18(17)30-2)7-8-24-21(27)4-3-9-26-22(28)15-11-19-20(32-13-31-19)12-16(15)25-23(26)33/h5-6,10-12H,3-4,7-9,13H2,1-2H3,(H,24,27)(H,25,33) |
InChIキー |
GKIYKZSKUMGCEE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2554809.png)

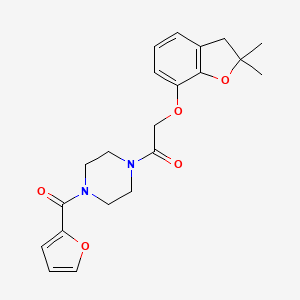
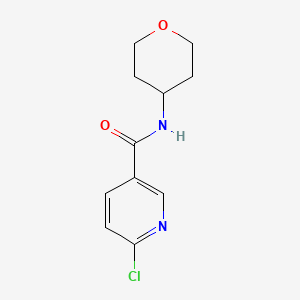
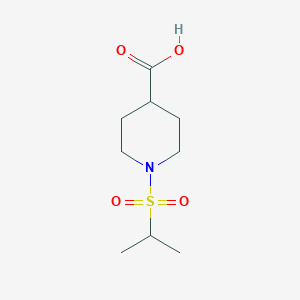

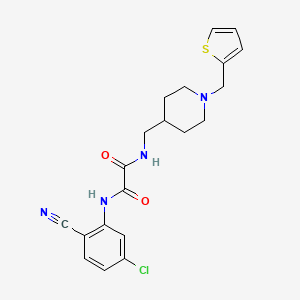
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2554825.png)
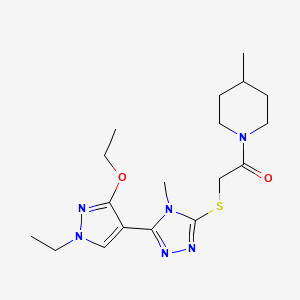
![Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2554827.png)
![1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2554829.png)
